REACTION_CXSMILES
|
CCOC(C)=O.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[C:11]([NH2:13])=O.CCN(CC)CC>C(Cl)Cl>[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[NH2:17])[C:11]#[N:13]
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Name
|
|
Quantity
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150 mL
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
4.85 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C(=O)N)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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5.34 g
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Type
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reactant
|
Smiles
|
CCN(CC)CC
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Name
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1,1,1-trichloroacetyl chloride
|
Quantity
|
5.28 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
To a 0° C
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Type
|
WASH
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Details
|
(TLC, 1:1 hexane:EtOAc), then it was washed with 1N HCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |